Methyl 2-thiofuroate
Overview
Description
Methyl 2-thiofuroate is a volatile sulfur compound with the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol . It is known for its distinctive fried, cooked-onion odor and is reported to be formed during non-enzymatic browning reactions . This compound is found in coffee and dairy products and is used in flavors and fragrances .
Preparation Methods
Methyl 2-thiofuroate can be synthesized through various methods. One common synthetic route involves the reaction of methyl mercaptan with furoic acid . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 2-thiofuroate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and bases.
Hydrolysis: This reaction can break down this compound into furoic acid and methanethiol in the presence of water and an acid or base catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-thiofuroate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a flavoring agent in the food industry.
Biology: The compound’s unique odor properties make it useful in studying olfactory receptors and sensory perception.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 2-thiofuroate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The molecular targets include specific receptors in the olfactory system that bind to the compound and trigger a sensory response. The pathways involved in this process are part of the broader olfactory signaling pathway, which transmits signals from the receptors to the brain.
Comparison with Similar Compounds
Methyl 2-thiofuroate can be compared with other similar compounds, such as:
Methyl 2-furoate: This compound lacks the sulfur atom present in this compound, resulting in different odor properties and reactivity.
2-Furancarboxylic acid:
Methyl 3-thiofuroate: This isomer has the sulfur atom in a different position, leading to variations in its chemical and sensory properties.
The uniqueness of this compound lies in its specific sulfur-containing structure, which imparts distinctive odor characteristics and reactivity compared to its analogs .
Properties
IUPAC Name |
S-methyl furan-2-carbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUAGFDTRLBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065582 | |
Record name | 2-Furancarbothioic acid, S-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; fried,cooked onion aroma | |
Record name | S-Methyl thiofuroate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
63.00 °C. @ 2.00 mm Hg | |
Record name | Methyl 2-thiofuroate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
Record name | S-Methyl thiofuroate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.230-1.241 | |
Record name | S-Methyl thiofuroate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13679-61-3 | |
Record name | Methyl 2-thiofuroate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-thiofuroate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarbothioic acid, S-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarbothioic acid, S-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl thio-2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-THIOFUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H9BCF87R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 2-thiofuroate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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